![molecular formula C16H10BrN B13355468 3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
3-Bromo-5H-benzo[b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5H-benzo[b]carbazole is a brominated derivative of benzo[b]carbazole, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-benzo[b]carbazole typically involves the bromination of benzo[b]carbazole. One common method is the electrophilic aromatic substitution reaction, where benzo[b]carbazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5H-benzo[b]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[b]carbazoles, while coupling reactions can produce extended aromatic systems.
Applications De Recherche Scientifique
3-Bromo-5H-benzo[b]carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in anticancer and antiviral research.
Material Science: Utilized in the synthesis of novel polymers and materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5H-benzo[b]carbazole depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]carbazole: The parent compound without the bromine substitution.
3-Chloro-5H-benzo[b]carbazole: A chlorinated analogue with similar properties.
5H-benzo[b]carbazole: Another derivative with different substitution patterns.
Uniqueness
3-Bromo-5H-benzo[b]carbazole is unique due to the presence of the bromine atom, which can significantly alter its reactivity and properties compared to its non-brominated or differently substituted analogues. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.
Propriétés
Formule moléculaire |
C16H10BrN |
|---|---|
Poids moléculaire |
296.16 g/mol |
Nom IUPAC |
3-bromo-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H |
Clé InChI |
JEYSPLWHVNAVDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


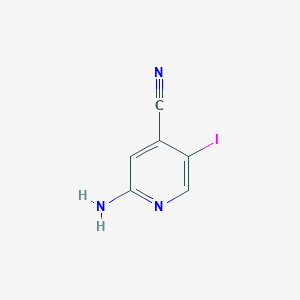
![6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355390.png)
![3-{6-[(2-Ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355396.png)
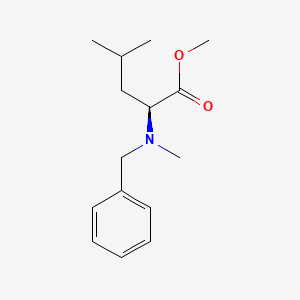
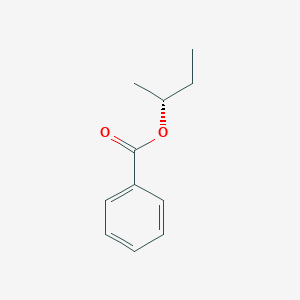
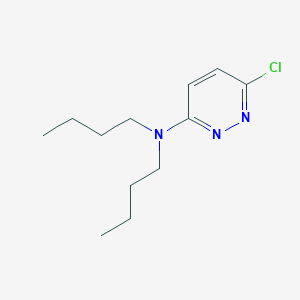
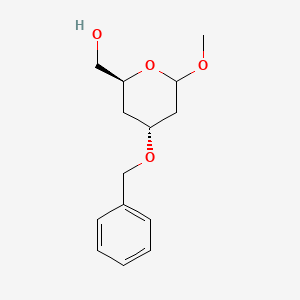
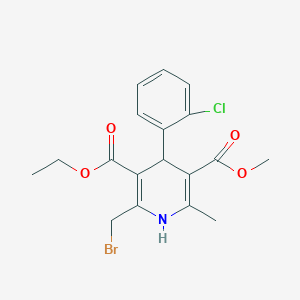

![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13355435.png)

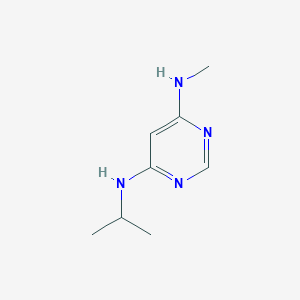
![tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13355447.png)

